5-Bromoisoquinoline-8-carbonitrile
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Overview
Description
5-Bromoisoquinoline-8-carbonitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a cyano group at the 8th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-8-carbonitrile typically involves the bromination of isoquinoline followed by the introduction of a cyano group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 5-azidoisoquinoline-8-carbonitrile, while reduction with sodium borohydride can produce 5-bromoisoquinoline-8-methanol.
Scientific Research Applications
5-Bromoisoquinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-8-carbonitrile involves its interaction with specific molecular targets. The bromine and cyano groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
5-Bromoisoquinoline: Lacks the cyano group, making it less reactive in certain chemical reactions.
8-Cyanoisoquinoline:
5-Chloroisoquinoline-8-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 5-Bromoisoquinoline-8-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups make it a versatile compound in synthetic chemistry and various research fields .
Properties
IUPAC Name |
5-bromoisoquinoline-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMRZURYUKOFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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